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Compound of Interest

Compound Name:
1-Benzyl-1,2,3,6-

tetrahydropyridine

Cat. No.: B1276312 Get Quote

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Core Properties and

Structure

This guide provides a comprehensive overview of the fundamental chemical and physical

properties, structural information, and relevant biological activities of 1-Benzyl-1,2,3,6-
tetrahydropyridine. It is intended for researchers, scientists, and professionals in the field of

drug development and medicinal chemistry who are interested in the applications and

characteristics of this heterocyclic compound.

Core Properties and Structural Information
1-Benzyl-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine, a class of nitrogen-

containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals

and biologically active molecules.[1] The benzyl group attached to the nitrogen atom

significantly influences its chemical and biological characteristics.

Chemical Structure and Identifiers
The structural identity of 1-Benzyl-1,2,3,6-tetrahydropyridine is defined by its molecular

formula, IUPAC name, and various chemical database identifiers.
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Identifier Value

IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[2]

CAS Number 40240-12-8[2]

Molecular Formula C₁₂H₁₅N[2][3]

SMILES C1CN(CC=C1)CC2=CC=CC=C2[3]

InChI
InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-

2-6-10-13/h1-5,7-8H,6,9-11H2[3]

InChIKey SIRJFTFGHZXRRZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties
The following table summarizes the key computed and experimental physicochemical

properties of 1-Benzyl-1,2,3,6-tetrahydropyridine. Experimental data for properties such as

boiling and melting points are not readily available for the parent compound, so data for a

derivative is provided for context.

Property Value

Molecular Weight 173.25 g/mol [2]

Monoisotopic Mass 173.120449483 Da[2]

XlogP (Predicted) 2.4[2]

Boiling Point (for Methyl 1-benzyl-1,2,3,6-

tetrahydropyridine-4-carboxylate)
328.7±42.0 °C at 760 mmHg[4]

Density (for Methyl 1-benzyl-1,2,3,6-

tetrahydropyridine-4-carboxylate)
1.129 g/cm³[4]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Benzyl-1,2,3,6-tetrahydropyridine is associated with the following hazards:
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H315: Causes skin irritation[2]

H319: Causes serious eye irritation[2]

H335: May cause respiratory irritation[2]

Standard precautions such as operating in a well-ventilated area, avoiding direct contact, and

wearing appropriate personal protective equipment (gloves, goggles) are recommended.[4]

Synthesis and Experimental Protocols
The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a topic of significant interest in

organic chemistry.[5] While a specific protocol for the parent compound is not detailed in the

provided literature, a practical kilogram-scale synthesis for a substituted analog, (S)-1-Benzyl-

4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine, illustrates a viable synthetic strategy utilizing a

Shapiro reaction.[6]

Representative Synthesis of a Substituted Analog
The following is a summarized experimental protocol for the synthesis of a racemic

intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, which demonstrates a

common synthetic route.[6]

Step 1: Formation of Tosyl Hydrazone

A solution of 1-benzyl-3-methylpiperidin-4-one (9.81 mol) in ethanol (8 L) is prepared.

p-Toluenesulfonyl hydrazide (9.67 mol) is added to the solution.

The resulting slurry is heated to 50 °C for 30 minutes.

The solution is then slowly cooled to 0 °C over a period of 2 hours to facilitate the formation

of the tosyl hydrazone intermediate.[6]

Step 2: Shapiro Reaction to form the Tetrahydropyridine

The tosyl hydrazone intermediate (8.80 mol) is dissolved in toluene (16 L).
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TMEDA (35.6 mol) is added to the mixture.

The mixture is cooled to -40 °C.

n-BuLi in heptane (24%, 35.7 mol) is added over 5 hours, ensuring the internal temperature

remains below -31 °C to yield the desired tetrahydropyridine product.[6]

Workflow: Synthesis of a Substituted 1-Benzyl-1,2,3,6-tetrahydropyridine

Step 1: Hydrazone Formation

Step 2: Shapiro Reaction

1-benzyl-3-methylpiperidin-4-one

Tosyl Hydrazone Intermediate

Ethanol, 50°C

p-Toluenesulfonyl hydrazide
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Tosyl Hydrazone Intermediate

rac-1-Benzyl-4-bromo-3-methyl-
1,2,3,6-tetrahydropyridine

Toluene, <-31°C

TMEDA, n-BuLi
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Caption: Synthetic workflow for a substituted 1-benzyl-tetrahydropyridine.

Biological Activity and Signaling Pathways
The 1-benzyl-1,2,3,6-tetrahydropyridine scaffold is a key pharmacophore in the design of

multi-target-directed ligands (MTDLs), particularly in the context of neurodegenerative diseases

like Alzheimer's disease.[7]
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Acetylcholinesterase (AChE) Inhibition
Hybrids incorporating the 1-benzyl-1,2,3,6-tetrahydropyridine moiety have been developed

as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown

of the neurotransmitter acetylcholine.[7] The inhibition of AChE is a primary therapeutic strategy

for managing the symptoms of Alzheimer's disease.

The mechanism of inhibition involves the benzyl-tetrahydropyridine portion of the molecule

binding to the catalytic active site (CAS) of the AChE enzyme. This interaction physically blocks

the active site, preventing acetylcholine from binding and being hydrolyzed. In more complex

hybrids, other parts of the molecule can simultaneously bind to the peripheral anionic site

(PAS), leading to a dual-binding mode that enhances inhibitory potency and can interfere with

AChE-induced amyloid-β (Aβ) aggregation.[7]

Mechanism of Acetylcholinesterase (AChE) Inhibition

Enzyme Structure

AChE Enzyme

Catalytic Active Site (CAS)Peripheral Anionic Site (PAS)
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Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE active site.

Metabolism by Monoamine Oxidase B (MAO-B)
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Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown

that these compounds can be metabolized by monoamine oxidase B (MAO-B).[8] This is

relevant because the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is

converted to its toxic metabolite MPP+ by this same enzyme. In the case of the non-neurotoxic

BMTP, it is efficiently converted by MAO-B to a 2,3-dihydropyridinium intermediate (BMDP+),

which is then further, though incompletely, oxidized to the corresponding pyridinium ion

(BMP+).[8] This metabolic pathway is critical for understanding the potential toxicity and

pharmacokinetic profile of tetrahydropyridine derivatives.

Metabolic Pathway of a Tetrahydropyridine Analog by MAO-B

BMTP
(4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

BMDP+
(Dihydropyridinium Intermediate)

Oxidation

MAO-B

BMP+
(Pyridinium Ion)

Further Oxidation
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Caption: MAO-B catalyzed oxidation of a tetrahydropyridine analog.

In conclusion, 1-Benzyl-1,2,3,6-tetrahydropyridine serves as a valuable scaffold in medicinal

chemistry, particularly for developing CNS-active agents. Its basic properties, coupled with its

synthetic accessibility and role as a key pharmacophore, make it a compound of continuing

interest for researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2130940/
https://pubmed.ncbi.nlm.nih.gov/2130940/
https://www.benchchem.com/product/b1276312?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276312?utm_src=pdf-body
https://www.benchchem.com/product/b1276312?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. PubChemLite - 1-benzyl-1,2,3,6-tetrahydropyridine (C12H15N) [pubchemlite.lcsb.uni.lu]

4. biosynce.com [biosynce.com]

5. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

6. pubs.acs.org [pubs.acs.org]

7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the
parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [1-Benzyl-1,2,3,6-tetrahydropyridine basic properties
and structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/355015484_Practical_Kilogram_Synthesis_of_S_-1-Benzyl-4-Bromo-3-Methyl-1236-Tetrahydropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/6421573
https://pubchem.ncbi.nlm.nih.gov/compound/6421573
https://pubchemlite.lcsb.uni.lu/e/compound/6421573
https://www.biosynce.com/pharmaceutical-intermediates/pyridine/methyl-1-benzyl-1-2-3-6-tetrahydropyridine-4.html
https://www.organic-chemistry.org/heterocycles/1,2,3,6-tetrahydropyridines.shtm
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00212
https://discovery.ucl.ac.uk/id/eprint/10159235/1/Compound%2019n%20-%20EJMC%202022.pdf
https://pubmed.ncbi.nlm.nih.gov/2130940/
https://pubmed.ncbi.nlm.nih.gov/2130940/
https://pubmed.ncbi.nlm.nih.gov/2130940/
https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure
https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure
https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure
https://www.benchchem.com/product/b1276312#1-benzyl-1-2-3-6-tetrahydropyridine-basic-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1276312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

